molecular formula C16H12N6OS B2864429 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide CAS No. 1903426-02-7

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide

货号: B2864429
CAS 编号: 1903426-02-7
分子量: 336.37
InChI 键: HLKHCXQLYZKKKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide is a novel small molecule belonging to the triazolopyridazine chemical class, which is emerging as a promising scaffold in medicinal chemistry and oncology research. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine core have demonstrated significant potential as antiproliferative agents by targeting crucial biological pathways. Research on closely related analogs has shown potent activity in inhibiting tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase . This mechanism, which targets the colchicine binding site, is a validated strategy for anticancer drug development . Furthermore, the triazolopyridazine scaffold has been successfully explored for the development of potent and selective inhibitors of PIM kinases, a protein family that is an appealing target in oncology, particularly in cancers where these kinases are highly expressed . Optimized compounds within this series have shown significant inhibition of downstream phosphorylation in cell-based assays and promising antiproliferative activity without significant hERG inhibition, indicating a potentially favorable safety profile for research compounds . The structure of this particular compound features a picolinamide group linked to the triazolopyridazine-thiophene core, a design that enhances its potential for molecular recognition and binding to enzyme active sites. This makes it a valuable chemical tool for researchers investigating new targets in cancer biology and for profiling the structure-activity relationships of kinase and tubulin inhibitors. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c23-16(13-3-1-2-7-17-13)18-9-15-20-19-14-5-4-12(21-22(14)15)11-6-8-24-10-11/h1-8,10H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKHCXQLYZKKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors. The thiophene ring is introduced through subsequent reactions with thiophene derivatives.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of high-throughput reactors and advanced purification techniques to ensure the production of high-purity compound. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the process.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer research. Its antitumor activity has been demonstrated in various in vitro and in vivo studies.

Medicine: In medicine, the compound is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry: In the industry, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable tool in the synthesis of a wide range of products.

作用机制

The mechanism by which N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide exerts its effects involves the inhibition of specific molecular targets. The compound binds to the active sites of c-Met and Pim-1, disrupting their signaling pathways and leading to the suppression of tumor growth and proliferation.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The following table compares N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide with structurally related compounds from recent literature and patents:

Compound Name / ID Core Structure Key Substituents Biological Activity (Reported/Inferred) Synthesis Pathway References
This compound [1,2,4]Triazolo[4,3-b]pyridazine - Thiophen-3-yl (position 6)
- Picolinamide-methyl (position 3)
Hypothesized kinase inhibition or cytotoxicity Annulation of triazole on substituted pyridazine
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine - Cyclopropane sulfonamide
- Cyclobutyl-methyl linker
Potential kinase inhibitor (patent application) Unspecified; likely nucleophilic substitution
6-(2-Chlorophenyl)-1-methyl-8-nitro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine Benzo-triazolo-diazepine - 2-Chlorophenyl (position 6)
- Nitro group (position 8)
Anxiolytic or sedative (benzodiazepine analog) Multi-step cyclization and functionalization
Compound 24 (from Mongolian Journal of Chemistry) [1,2,4]Triazolo[4,3-b]pyridazine Undisclosed substituents (likely halogen or aryl groups) Cytotoxic (IC50 < Adriamycin’s 1.2 μg/ml) Derived from ethyl N-benzoyl-glycinate precursors

Key Observations:

Core Heterocycle Differences: The target compound’s pyridazine core (vs. pyrazine in or diazepine in ) alters electronic properties and binding pocket compatibility. Triazole Annulation Position: [1,2,4]Triazolo[4,3-b]pyridazine (target) vs. [1,2,4]triazolo[4,3-a]pyrazine () modifies ring strain and hydrogen-bonding capacity.

Substituent Impact: Thiophene vs. Chlorophenyl/Other Aryl Groups: Thiophene’s sulfur atom may enhance metabolic stability compared to chlorophenyl groups in . Picolinamide vs.

Biological Activity Trends :

  • Cytotoxicity : Compound 24 (triazolopyridazine derivative) demonstrates superior cytotoxicity to Adriamycin, suggesting that analogous substitutions (e.g., thiophene/picolinamide) in the target compound may further enhance antitumor activity .
  • Kinase Inhibition : The pyrrolo-triazolo-pyrazine derivatives in are patented for kinase modulation, implying that the target compound’s triazolopyridazine core could target similar pathways (e.g., JAK/STAT) but with distinct selectivity .

常见问题

Q. What are the critical steps and reaction conditions for synthesizing N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Ring formation : Cyclization of pyridazine and triazole moieties under reflux conditions in solvents like acetonitrile or DMF .
  • Functionalization : Introduction of the thiophen-3-yl group via Suzuki coupling or nucleophilic substitution, requiring palladium catalysts and inert atmospheres .
  • Amide coupling : Reaction of the intermediate with picolinic acid derivatives using coupling agents (e.g., EDC/HOBt) in anhydrous conditions .
    Key Optimization Parameters :
ParameterOptimal RangeImpact
Temperature80–110°CAvoids side reactions in cyclization steps
SolventDMF or THFEnhances solubility of intermediates
Reaction Time12–24 hoursBalances yield and decomposition risks

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify regiochemistry of the triazolo-pyridazine core and substituent positions. For example, the methylene bridge (-CH₂-) typically resonates at δ 4.5–5.0 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peak at m/z 403.38 for a related analog ).
  • HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm); target purity >95% with mobile phases like acetonitrile/water (70:30) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using liver microsome assays (e.g., human CYP450 enzymes) to identify rapid clearance or metabolite interference .
  • Formulation Optimization : Test solubility enhancers (e.g., PEG-400 or cyclodextrins) to improve in vivo exposure .
  • Dose-Response Correlation : Conduct staggered dosing in animal models to determine if activity discrepancies arise from suboptimal dosing regimens .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound against kinase targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., JAK2 or EGFR). The thiophen-3-yl group may contribute to π-π stacking with hydrophobic residues .
  • Fragment-Based Replacements : Synthesize analogs with modified substituents (e.g., replacing picolinamide with benzamide) and test inhibitory activity in enzymatic assays (IC₅₀ comparisons) .
    Example SAR Data :
Substituent ModificationKinase Inhibition (IC₅₀, nM)
Picolinamide (original)12.3 ± 1.5
Benzamide45.6 ± 3.2
Trifluoromethylbenzamide8.9 ± 0.9

Q. What experimental designs are recommended for assessing off-target effects in cellular models?

  • Methodological Answer :
  • Proteome-Wide Profiling : Use chemical proteomics (e.g., affinity pull-down assays with biotinylated probes) to identify unintended protein interactions .
  • High-Content Screening (HCS) : Image-based assays in primary cells to detect cytotoxicity or morphological changes at sub-IC₅₀ concentrations .
  • Counter-Screening : Test against panels of unrelated targets (e.g., GPCRs or ion channels) to validate selectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

  • Methodological Answer :
  • Standardized Solubility Protocols : Use the shake-flask method in PBS (pH 7.4) and DMSO, reporting results as mg/mL ± SD. For example, a related triazolo-pyridazine derivative showed:
SolventSolubility (mg/mL)
PBS0.12 ± 0.03
DMSO45.6 ± 2.1
  • pH-Dependent Studies : Test solubility at pH 2.0 (simulating gastric fluid) and pH 6.5 (intestinal) to identify formulation challenges .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。